molecular formula C9H18 B165590 2,6-Dimethyl-1-heptene CAS No. 3074-78-0

2,6-Dimethyl-1-heptene

Cat. No. B165590
CAS RN: 3074-78-0
M. Wt: 126.24 g/mol
InChI Key: JUUMAEXLYIMEOD-UHFFFAOYSA-N
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Description

“2,6-Dimethyl-1-heptene” is a chemical compound with the molecular formula C9H18 . It has a molecular weight of 126.2392 .

Scientific Research Applications

  • Thermodynamics Research

    • Summary of Application : 2,6-Dimethyl-1-heptene is often used in thermodynamics research . It’s molecular weight is 126.2392 .
    • Methods of Application : The compound’s thermophysical and thermochemical data are studied using various methods, including gas chromatography and infrared spectroscopy .
    • Results or Outcomes : The boiling point of 2,6-Dimethyl-1-heptene is approximately 415 K . The enthalpy of vaporization is 45.9 ± 0.5 kJ/mol based on data from 273 - 306 K .
  • Catalytic Hydrogenation

    • Summary of Application : 2,6-Dimethyl-1-heptene is involved in studies related to catalytic hydrogenation.
    • Methods of Application : The compound is used in laboratory settings, where it undergoes catalytic hydrogenation.

properties

IUPAC Name

2,6-dimethylhept-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18/c1-8(2)6-5-7-9(3)4/h9H,1,5-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUMAEXLYIMEOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184767
Record name 1-Heptene, 2,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-1-heptene

CAS RN

3074-78-0
Record name 1-Heptene, 2,6-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003074780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Heptene, 2,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dimethyl-1-heptene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
S Gong, H Wang, Y Wang, L Wang, G Liu - Journal of the Energy Institute, 2021 - Elsevier
Directional synthesis of hydrocarbon fuels using metabolic engineering injects fresh blood into alleviating energy shortage and environmental pollution problems due to its sustainability…
Number of citations: 1 www.sciencedirect.com
WD Hinsberg III, PG Schultz… - Journal of the American …, 1982 - ACS Publications
The syntheses, direct spectroscopic observation, and kinetics of thermaldecomposition of the persistent 1, 1-diazenes, Ar-(2, 2, 6, 6-tetramethylpiperidyl) nitrene (4) and Ar-(2, 2, 5, 5-…
Number of citations: 59 pubs.acs.org
AA Mohamad - papers.ssrn.com
Chemical kinetics mechanisms contain elementary reactions and associated Arrhenius rate parameters are necessary to constrain the modeling of hydrocarbon autoignition chemistry. …
Number of citations: 0 papers.ssrn.com
MA Ali, R Saswathy - Fuel, 2023 - Elsevier
Chemical kinetics mechanisms contain elementary reactions and associated Arrhenius rate parameters are necessary to understand the modeling of hydrocarbon autoignition chemistry…
Number of citations: 0 www.sciencedirect.com
J Wolinsky, GW Clark… - The Journal of Organic …, 1976 - ACS Publications
The reaction of acyclic terminal vinyl bromides with potassium tert-butoxide afforded acetylenes, cyclopentenes, and lesser amounts of tert-butyl vinyl ethers. The reactive intermediate, …
Number of citations: 72 pubs.acs.org
CA Henrick, JN Labovitz, VL Graves, GB Staal - Bioorganic Chemistry, 1978 - Elsevier
A number of analogs of ethyl (2E,4E)-3,7,11-trimethyl-2,4-dodecadienoate were prepared and bioassayed for juvenile hormone activity on the yellow-fever mosquito (Aedes aegypti), …
Number of citations: 10 www.sciencedirect.com
YV Kissin - Journal of Catalysis, 1998 - Elsevier
This note analyzes primary products (reaction products with the same carbon atom numbers as in feeds) produced in cracking reactions of several C 7 –C 9 isoalkanes over zeolite-…
Number of citations: 23 www.sciencedirect.com
SP Verevkin, D Wandschneider… - Journal of Chemical & …, 2000 - ACS Publications
The standard molar enthalpies of vaporization of 1-methylcyclohexene, 4-methylcyclohexene, 2,4-dimethyl-2-pentene, cis-2-heptene, trans-4-octene, 1-nonene, 2,6-dimethylheptene, 1-…
Number of citations: 30 pubs.acs.org
G Flamini, PL Cioni, I Morelli - Journal of Agricultural and Food …, 2003 - ACS Publications
The volatiles produced by leaves and fruits of Olea europaea cv. Olivastra Seggianese have been analyzed in two different phenological stages. Furthermore, the volatiles of the virgin …
Number of citations: 128 pubs.acs.org
SC Moldoveanu, C WM III… - Contributions to Tobacco …, 2010 - sciendo.com
Phytol or (2E, 7R, 11R)-3, 7, 11, 15-tetramethyl-2-hexadecen-1-ol (MW= 296.53 au), is naturally present in tobacco at levels around 100–150 µg/g dry leaf, where it is bound in the form …
Number of citations: 5 sciendo.com

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